3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Overview

Description

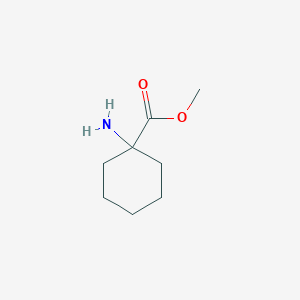

“3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid” is a compound with the molecular formula C12H17NO4 . It is a derivative of β-Amino Acids .

Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (-NH2) and a carboxylic acid group (-COOH) on the same carbon, making it an α-amino acid. The side chain contains a phenyl ring substituted with ethoxy and methoxy groups .Scientific Research Applications

Medicine: Therapeutic Agent Synthesis

This compound shows potential in the synthesis of therapeutic agents. Its structure, featuring both amino and carboxylic acid functional groups, makes it a versatile building block for designing drugs with specific pharmacological properties . For instance, it could be used to create novel compounds that target specific receptors or enzymes within the body.

Biotechnology: Protein Engineering

In biotechnology, this amino acid derivative could be utilized in protein engineering. By incorporating it into peptides, researchers can study the effects of its unique side chain on protein structure and function. This can lead to the development of proteins with new or enhanced capabilities, such as increased stability or altered binding affinity .

Pharmacology: Pharmaceutical Intermediates

The compound serves as a valuable intermediate in pharmaceutical manufacturing. Its ability to undergo various chemical reactions allows for the creation of a wide range of pharmacologically active molecules. This versatility is crucial for the development of new medications and the improvement of existing ones .

Organic Synthesis: Chemical Precursor

Organic chemists can employ 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid as a precursor in the synthesis of complex organic molecules. Its reactive groups enable it to participate in condensation reactions, which are fundamental in building larger, more complex structures .

Material Science: Advanced Material Development

In material science, the compound’s unique properties could be harnessed to develop advanced materials. For example, its incorporation into polymers may result in materials with novel properties, such as enhanced durability or specific interaction with light or other forms of energy .

Analytical Chemistry: Chromatography Standards

Lastly, in analytical chemistry, this compound could be used as a standard in chromatographic analysis due to its distinct chemical signature. It can help in calibrating instruments or as a reference compound in the quantification of complex mixtures .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQCVSLHXUMLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399341 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

CAS RN |

201408-36-8 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)